

Discovery and history of 6-Methylpicolinic acid-thioamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methylpicolinic acid-thioamide

Cat. No.: B1221112

[Get Quote](#)

6-Methylpicolinic Acid-Thioamide: A Technical Guide

An In-depth Technical Guide on the Core Properties, Synthesis, and Potential Biological Activity of **6-Methylpicolinic Acid-Thioamide**

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Methylpicolinic acid-thioamide, also known as 6-methylpyridine-2-carbothioamide, is a sulfur-containing heterocyclic compound. It belongs to the class of picolinic acid derivatives, which are known for their chelating properties and diverse biological activities. The replacement of the oxygen atom of the amide group with a sulfur atom to form a thioamide group significantly alters the molecule's electronic and steric properties, often leading to unique pharmacological profiles. Thioamides are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of activities, including antibacterial, antifungal, and anticancer effects. This technical guide provides a comprehensive overview of the available information on **6-Methylpicolinic acid-thioamide**, focusing on its synthesis, physicochemical properties, and potential therapeutic applications based on studies of structurally related compounds. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its chemical scaffold continues to be an area of active investigation in the pursuit of novel therapeutic agents.

Physicochemical Properties

The fundamental physicochemical properties of **6-Methylpicolinic acid-thioamide** (CAS No: 5933-30-2) are summarized in the table below. These properties are crucial for its handling, formulation, and assessment of its potential as a drug candidate.

Property	Value
Molecular Formula	C ₇ H ₈ N ₂ S
Molecular Weight	152.22 g/mol
Appearance	White to off-white crystalline powder
Melting Point	103-105 °C
Boiling Point	Not available
Solubility	Soluble in organic solvents such as methanol, ethanol, and DMSO. Sparingly soluble in water.
CAS Number	5933-30-2

Synthesis and Experimental Protocols

The synthesis of **6-Methylpicolinic acid-thioamide** can be achieved through a multi-step process starting from 6-methylpicolinic acid. A common and effective method involves the conversion of the carboxylic acid to its corresponding amide, followed by thionation.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic route for **6-Methylpicolinic acid-thioamide**.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Methylpicolinamide

- Activation of Carboxylic Acid: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-methylpicolinic acid (1 equivalent) in an excess of thionyl chloride (SOCl_2).
- Reaction: Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO_2).
- Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.
- Amidation: To the resulting crude 6-methylpicolinoyl chloride, slowly add a concentrated aqueous solution of ammonium hydroxide (NH_4OH) at 0 °C with vigorous stirring.
- Isolation: The precipitated 6-methylpicolinamide is then collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of **6-Methylpicolinic Acid-Thioamide**

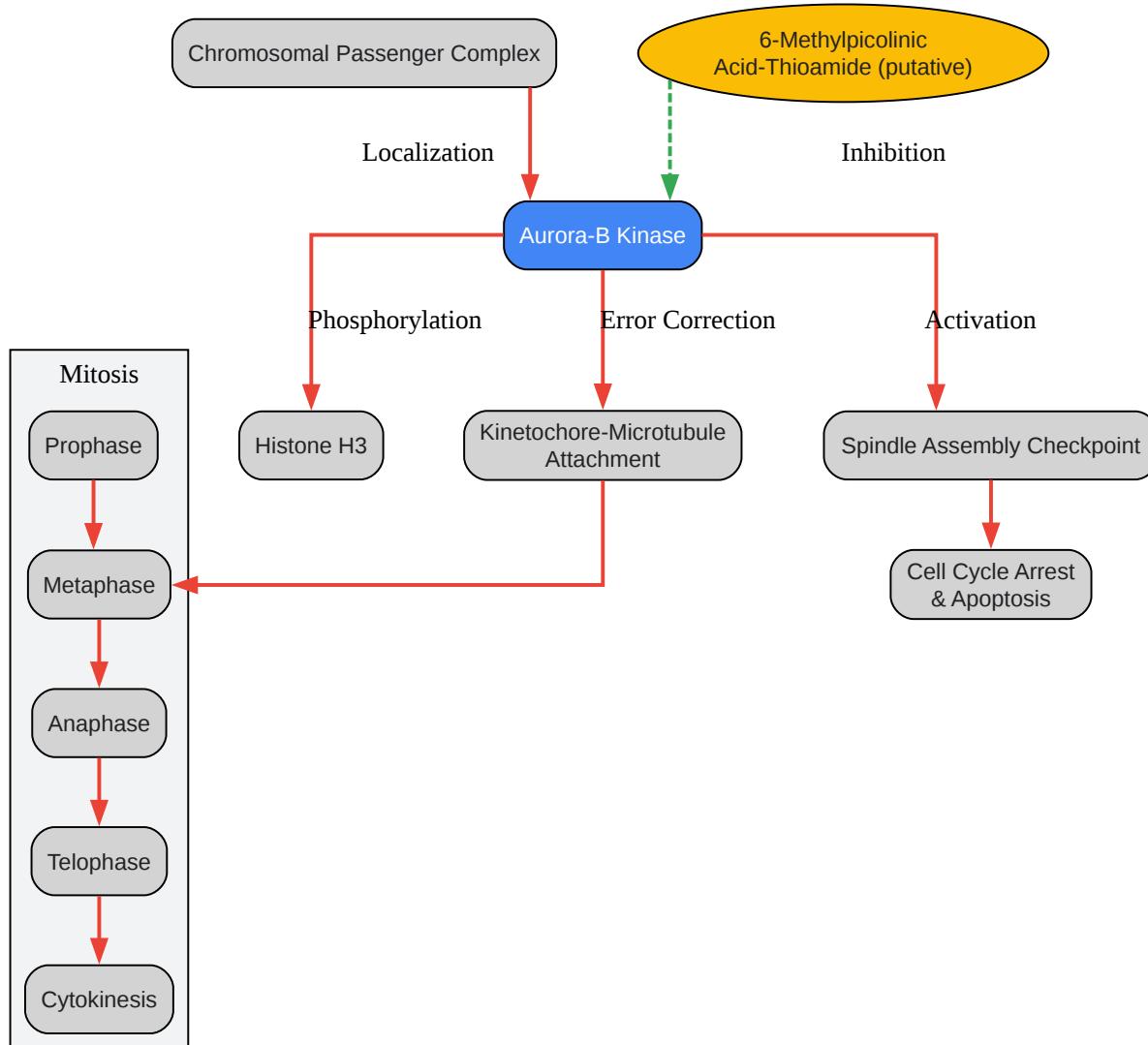
- Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 6-methylpicolinamide (1 equivalent) in a suitable anhydrous solvent such as toluene or dioxane.
- Thionation: Add Lawesson's reagent (0.5 equivalents) to the solution.
- Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO_3) to neutralize any acidic byproducts.
- Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **6-Methylpicolinic acid-thioamide**.

Potential Biological Activity and Data

While specific biological activity data for **6-Methylpicolinic acid-thioamide** is limited in the public domain, research on structurally similar compounds, particularly pyridine carbothioamides and thiosemicarbazones, suggests potential anticancer properties.

A closely related compound, 6-methylpyridine-2-carbaldehydethiosemicarbazone, and its metal complexes have been evaluated for their in vitro cytotoxic activity against human cancer cell lines.^[1]

Compound	Cell Line	IC ₅₀ (μM)
6-methylpyridine-2-carbaldehydethiosemicarbazone	HCT116 (Colon Cancer)	3.32
DU145 (Prostate Cancer)	3.60	
[Zn(6-methylpyridine-2-carbaldehydethiosemicarbazone)Cl ₂]	HCT116 (Colon Cancer)	2.60
DU145 (Prostate Cancer)	3.10	


These findings suggest that the 6-methylpyridine carbothioamide scaffold is a promising starting point for the development of novel anticancer agents. The introduction of the thioamide functional group is often associated with enhanced biological activity.

Potential Mechanism of Action: Aurora-B Kinase Inhibition

The molecular targets of many pyridine-based anticancer agents are often protein kinases. One such family of kinases, the Aurora kinases, are critical regulators of mitosis, and their overexpression is frequently observed in various human cancers. The inhibition of Aurora kinases, particularly Aurora-B, has emerged as a promising strategy in cancer therapy. While not directly demonstrated for **6-Methylpicolinic acid-thioamide**, related picolinamide

derivatives have been shown to exert their anticancer effects through the inhibition of Aurora-B kinase.

Aurora-B Kinase Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Putative inhibition of the Aurora-B kinase signaling pathway.

The inhibition of Aurora-B kinase disrupts several critical mitotic events, including histone H3 phosphorylation, proper kinetochore-microtubule attachments, and the spindle assembly checkpoint. This ultimately leads to mitotic arrest and apoptosis in cancer cells.

Conclusion

6-Methylpicolinic acid-thioamide is a readily synthesizable compound with a chemical scaffold that holds promise for applications in medicinal chemistry. While direct biological data for this specific molecule is sparse, the demonstrated anticancer activity of closely related analogs suggests that it warrants further investigation as a potential therapeutic agent. Future studies should focus on its comprehensive biological evaluation, including screening against a panel of cancer cell lines and elucidation of its precise mechanism of action. The synthetic accessibility and the intriguing biological profile of the broader class of pyridine thioamides make **6-Methylpicolinic acid-thioamide** a compound of significant interest for drug discovery and development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Discovery and history of 6-Methylpicolinic acid-thioamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1221112#discovery-and-history-of-6-methylpicolinic-acid-thioamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com